N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine
Overview
Description
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes .
Mode of Action
It is known that the oxadiazole ring in the compound can interact with biological targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
In silico results indicated that similar compounds agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
Similar compounds have shown significant performance differences in various applications, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with proteins involved in cell signaling pathways, potentially modulating their function and affecting cellular responses .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in gene expression and cellular responses . Additionally, the compound can activate certain signaling pathways by interacting with cell surface receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to inhibit key metabolic enzymes, leading to altered levels of metabolites involved in energy production and biosynthesis . Additionally, it can affect the activity of enzymes involved in detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production .
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-5-11(6-3-1)14-17-16-13(19-14)9-15-12-7-4-8-18-10-12/h1-3,5-6,12,15H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKQGONCFFXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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